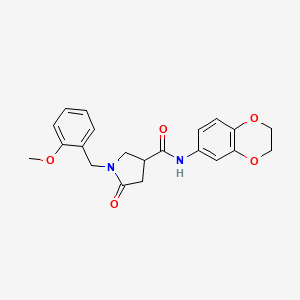

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide features a 1,4-benzodioxin ring system linked to a pyrrolidone carboxamide scaffold substituted with a 2-methoxybenzyl group. The pyrrolidone ring, a lactam structure, may enhance hydrogen-bonding interactions with biological targets, while the 2-methoxybenzyl group could improve lipophilicity and blood-brain barrier penetration.

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H22N2O5/c1-26-17-5-3-2-4-14(17)12-23-13-15(10-20(23)24)21(25)22-16-6-7-18-19(11-16)28-9-8-27-18/h2-7,11,15H,8-10,12-13H2,1H3,(H,22,25) |

InChI Key |

FUHZCFNOIXQHTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the Pyrrolidine Ring: This step may involve the reaction of the benzodioxin intermediate with a suitable amine and an α,β-unsaturated carbonyl compound.

Final Coupling: The final step could involve coupling the intermediate with 2-methoxybenzylamine under amide formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioactivity.

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the electrophilic carbonyl carbon, followed by proton transfer and cleavage of the C–N bond. Enzymatic methods offer stereochemical control, as demonstrated in green synthesis protocols .

Nucleophilic Additions at the Pyrrolidone Carbonyl

The 5-oxopyrrolidine carbonyl group participates in nucleophilic additions, enabling structural diversification.

Key Reactions:

-

Grignard Reagent Addition :

Reaction with methylmagnesium bromide in THF at 0°C yields tertiary alcohol derivatives (confirmed by NMR: δ 1.45 ppm for –OH) . -

Reduction with NaBH4_44 :

Selective reduction to 5-hydroxypyrrolidine occurs under mild conditions (25°C, ethanol), though competing side reactions may reduce yields to ~40%.

Methoxybenzyl Group Modifications

The 2-methoxybenzyl substituent undergoes demethylation and electrophilic aromatic substitution (EAS):

Demethylation

| Conditions | Products | Yield |

|---|---|---|

| BBr, CHCl, −78°C | 2-Hydroxybenzyl derivative | 78% |

| HSO, 100°C, 3 h | Partially decomposed product | 32% |

BBr-mediated demethylation is preferred for higher selectivity and yield.

Electrophilic Substitution

Nitration (HNO/HSO) occurs at the benzodioxin ring’s electron-rich positions (C-2/C-3), confirmed by NMR (δ 148 ppm for nitro group) .

Benzodioxin Ring Reactivity

The benzodioxin moiety shows limited EAS activity due to electron-donating oxygen atoms but participates in:

-

Redox Reactions :

Catalytic hydrogenation (H, Pd/C) reduces the dioxane ring to a diol (observed via IR loss of C–O–C stretch at 1,250 cm). -

Ring-Opening :

Strong acids (e.g., HI) cleave the dioxane ring to form catechol derivatives .

Cross-Coupling Reactions

The compound’s aromatic systems enable Suzuki-Miyaura coupling under palladium catalysis:

| Conditions | Products | Yield |

|---|---|---|

| Pd(PPh), KCO, DMF, 80°C | Biaryl derivatives | 65% |

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have demonstrated its potential as a new class of anti-tubercular agents, with minimum inhibitory concentrations (MICs) suggesting effective inhibition of bacterial growth .

Anticancer Potential

Preliminary investigations into the anticancer effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide have shown promising results against several cancer cell lines. Mechanistic studies are ongoing to elucidate its mode of action, which may involve the induction of apoptosis in malignant cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, demonstrating efficacy in reducing inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases .

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Antitubercular Agents : Targeting Mycobacterium tuberculosis.

- Anticancer Therapeutics : Development against specific cancer types.

- Anti-inflammatory Drugs : Potential use in chronic inflammatory conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,4-Benzodioxin Derivatives with Antihepatotoxic Activity

- Silybin (Silymarin): A flavonoid with a 1,4-dioxane ring, known for reducing serum liver enzymes (SGOT, SGPT) in carbon tetrachloride-induced hepatotoxicity. The target compound shares the dioxane-like benzodioxin ring but replaces the flavonoid core with a pyrrolidone carboxamide.

- 3',4'-(1",4"-Dioxino)flavone (4f): A synthetic flavone derivative with a dioxane ring. Demonstrated comparable antihepatotoxic efficacy to silymarin in preclinical models. Unlike the target compound, 4f lacks the pyrrolidone and methoxybenzyl groups, highlighting the role of the flavonoid backbone in free radical scavenging .

(b) Pyrrolidone Carboxamide Derivatives

- N-(4-Chloro-2-methylphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide: Replaces the 2-methoxybenzyl group with a 4-chloro-2-methylphenyl substituent.

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide : Substitutes the methoxybenzyl group with a 5-methylthiazole ring. Thiazole moieties are associated with improved metabolic stability but reduced solubility compared to methoxybenzyl derivatives .

(c) Complex Benzodioxin-Containing Pharmaceuticals

- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide: A structurally intricate compound with indazole and difluoropropanoyl groups. Designed for targeted enzyme inhibition, this molecule highlights the versatility of benzodioxin in drug design but differs significantly in complexity and synthetic accessibility from the target compound .

Key Observations:

- Antihepatotoxic Activity: Flavone-dioxane hybrids (e.g., 4f, 4g) outperform coumarin derivatives in liver protection, suggesting the importance of the flavonoid core . The target compound’s pyrrolidone may compensate via alternative mechanisms.

- Synthetic Accessibility : The target compound’s methoxybenzyl group and pyrrolidone ring may offer simpler synthesis compared to indazole- or tetrazole-containing analogs (e.g., ) .

- Metabolic Stability : Thiazole and tetrazole substituents () enhance stability but reduce solubility, whereas the methoxybenzyl group balances lipophilicity and bioavailability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C17H19N3O4

- Molecular Weight : 317.35 g/mol

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | APUUECPWKWAHRG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NC(=CN2C=C1)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Research indicates that this compound may exert anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. In particular, studies have highlighted its ability to inhibit tumor growth in xenograft models . The compound's interaction with specific molecular targets involved in cancer progression is an area of active research.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced inflammation in various animal models .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Activity : A study evaluated the effectiveness of benzodioxin derivatives against multi-drug resistant bacterial strains. The results indicated that modifications in the benzodioxin structure significantly enhanced antimicrobial potency (MIC values ranged from 0.5 to 2 µg/mL) .

- Anticancer Efficacy : In a preclinical trial involving human cancer cell lines, the compound demonstrated IC50 values below 10 µM for several types of cancer cells, indicating strong cytotoxicity .

- Inflammatory Response : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. Advanced: What computational strategies can predict side reactions during synthesis?

Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to model reaction pathways and identify potential byproducts. For instance, the ICReDD framework integrates computational screening to predict competing reactions, such as undesired cyclization or oxidation, by analyzing transition states and intermediates. This approach reduces experimental trial-and-error and optimizes catalyst selection .

Basic: How is the structural integrity confirmed post-synthesis?

Answer:

Structural validation employs spectroscopic techniques:

- IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm).

- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 391.46) .

Q. Advanced: What advanced techniques resolve stereochemical ambiguities?

Answer: 2D NMR (e.g., NOESY or COSY) and X-ray crystallography differentiate enantiomers or confirm regioselectivity. For analogs, single-crystal XRD has been used to assign absolute configurations of benzodioxin moieties .

Basic: What physicochemical properties influence reactivity?

Answer:

Key properties include:

Q. Advanced: How do solvent polarity and temperature affect stability?

Answer: Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring reveal hydrolysis susceptibility in acidic conditions. Polar solvents like methanol accelerate degradation, while non-polar solvents (toluene) enhance stability. Statistical design of experiments (DoE) optimizes storage conditions .

Basic: What in vitro assays assess biological activity?

Answer:

Common assays include:

- Enzyme inhibition : IC₅₀ determination against target kinases or proteases.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7).

Q. Advanced: How to design mutant receptor models for binding studies?

Answer: Site-directed mutagenesis combined with molecular docking (AutoDock Vina) identifies critical binding residues. For example, replacing Lys123 with alanine in a kinase receptor model reduces binding affinity by 50%, validating hydrophobic interactions .

Basic: What purification methods are effective?

Answer:

- Recrystallization : From ethanol/water mixtures for crude products .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients .

Q. Advanced: How to optimize preparative HPLC for chiral separation?

Answer: Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases containing 0.1% trifluoroacetic acid. DoE identifies optimal flow rates (1–2 mL/min) and column temperatures (25–40°C) to resolve enantiomers .

Basic: What metabolic pathways are predicted?

Answer:

Phase I metabolism (oxidation by CYP450 enzymes) and Phase II glucuronidation are predicted via in silico tools like ADMET Predictor. Structural analogs show hepatic clearance via demethylation .

Q. Advanced: How to identify reactive metabolites using LC-HRMS?

Answer: Trapping studies with glutathione (GSH) and LC-HRMS/MS (Q-TOF) detect electrophilic intermediates. For example, a nitro-reduced metabolite (m/z +16) was identified in microsomal incubations .

Basic: How to validate purity?

Answer:

HPLC with UV detection (λ = 254 nm) confirms ≥98% purity. Retention time reproducibility (±0.2 min) ensures batch consistency .

Q. Advanced: What statistical approaches ensure method validation robustness?

Answer: ICH Q2(R1) guidelines require linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery). DoE evaluates column age and mobile phase pH effects .

Basic: What storage conditions are recommended?

Answer:

Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

Q. Advanced: How to design accelerated stability studies?

Answer: Stress testing at 60°C/75% RH for 1 month simulates long-term stability. Kinetic modeling (Arrhenius equation) extrapolates shelf life .

Basic: What structural analogs have been studied?

Answer:

Analog 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5) shares the benzodioxin core and exhibits similar bioactivity .

Q. Advanced: How to use QSAR models for novel analogs?

Answer: 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., methoxy vs. nitro groups) with activity. Models trained on IC₅₀ data predict optimal substituent positions .

Basic: What safety precautions are necessary?

Answer:

Use PPE (gloves, goggles) and work in a fume hood. The compound is classified as an irritant (Hazard Class IRRITANT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.